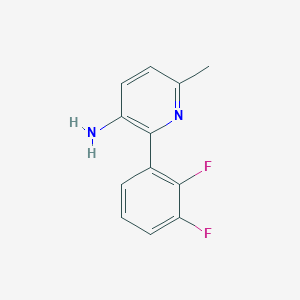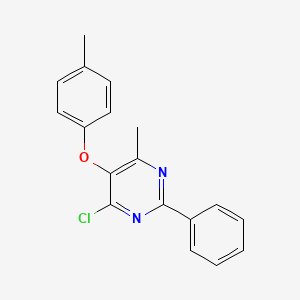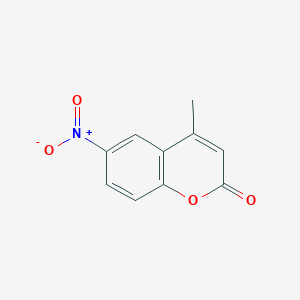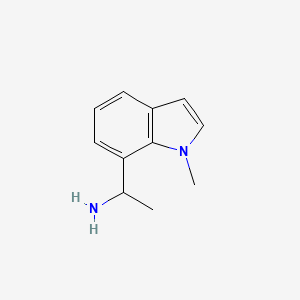![molecular formula C15H21NO3 B12084928 tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a hydroxyphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with cyclopropylamine and 3-hydroxybenzyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. It serves as a precursor for various functionalized carbamates and other derivatives.
Biology: In biological research, tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate is studied for its potential biological activities. It may act as an enzyme inhibitor or interact with specific biological targets.
Medicine: The compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating specific chemical functionalities.
Wirkmechanismus
The mechanism of action of tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the carbamate group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
- tert-Butyl (3-hydroxyphenyl)(methyl)carbamate
Comparison:
- tert-Butyl N-(3-hydroxypropyl)carbamate: Similar in having a hydroxy group and a tert-butyl carbamate structure, but differs in the presence of a propyl group instead of a cyclopropyl group.
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group, which makes it more reactive in certain chemical reactions compared to the hydroxyphenylmethyl group.
- tert-Butyl (3-hydroxyphenyl)(methyl)carbamate: Similar in having a hydroxyphenyl group, but differs in the presence of a methyl group instead of a cyclopropyl group.
The uniqueness of tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate lies in its combination of a cyclopropyl group and a hydroxyphenylmethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16(12-7-8-12)10-11-5-4-6-13(17)9-11/h4-6,9,12,17H,7-8,10H2,1-3H3 |
InChI-Schlüssel |
VVJGIAITPQAETN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-{[3-acetamido-6-({[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}butanoic acid](/img/structure/B12084849.png)
![1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-](/img/structure/B12084861.png)










![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)

